Trimethanolamine is primarily derived from the reaction of ammonia with ethylene oxide. It falls under the classification of amines, specifically tertiary amines, due to the presence of three hydroxyl groups attached to the nitrogen atom. It is also categorized as a polyol because of its multiple alcohol functional groups.
The synthesis of trimethanolamine can be accomplished through several methods:
The molecular structure of trimethanolamine consists of a central nitrogen atom bonded to three ethyl alcohol groups. The structure can be represented as follows:
The presence of hydroxyl groups contributes to its solubility in water and its ability to form hydrogen bonds, which are critical for its function as a surfactant.
Trimethanolamine participates in various chemical reactions, including:
The mechanism by which trimethanolamine functions in various applications primarily revolves around its ability to stabilize emulsions and reduce surface tension. In biochemical contexts, it may interact with cellular membranes due to its amphiphilic nature, affecting membrane fluidity and permeability.
Trimethanolamine exhibits several notable physical and chemical properties:
These properties make trimethanolamine suitable for applications in cosmetics, pharmaceuticals, and industrial formulations.
Trimethanolamine has diverse applications across multiple industries:
Trimethanolamine (systematic name: tris(hydroxymethyl)aminomethane or 2-amino-2-(hydroxymethyl)propane-1,3-diol) features a central tertiary nitrogen atom bonded to three methylol (–CH₂OH) groups. This compact C₃-symmetric structure distinguishes it from triethanolamine (N(CH₂CH₂OH)₃), which possesses longer ethylene spacers between nitrogen and hydroxyl groups. The nitrogen adopts a pyramidal configuration with sp³ hybridization, evidenced by bond angles of approximately 109° around the central atom [3] [7].
Intramolecular hydrogen bonding occurs between hydroxyl hydrogens and the nitrogen lone pair, creating a pseudo-cage structure. This bonding dynamic significantly influences molecular flexibility and aggregation behavior. Computational studies reveal an average N–O distance of 2.65–2.85 Å in these hydrogen bonds, with binding energies of 15–25 kJ/mol per interaction [1] [4]. The electron-donating methylol groups increase nitrogen electron density (Mulliken charge ≈ –0.55 e) compared to tertiary amines without hydroxyl substituents, enhancing hydrogen-bond acceptance capacity [4].
Table 1: Key Structural Parameters of Trimethanolamine
Parameter | Value | Method |
---|---|---|
N–C bond length | 1.47 ± 0.02 Å | DFT-B3LYP/6-31G(d) |
C–O bond length | 1.42 ± 0.01 Å | X-ray crystallography |
N–C–O bond angle | 109.5 ± 1.5° | Molecular mechanics |
N–H (hydrogen bond) distance | 2.70 ± 0.15 Å | FTIR analysis |
Trimethanolamine exhibits exceptional polarity due to its triol structure and tertiary amine functionality. Experimental measurements show a dipole moment of 4.8–5.2 D, significantly higher than triethanolamine (3.2–3.5 D) [3] [7]. This elevated polarity enables complete miscibility with water, methanol, ethanol, and acetone across all proportions. In hydrophobic solvents like n-heptane or toluene, solubility is limited to <5 wt% at 298 K [1] [9].
Phase behavior studies reveal a melting point of 172–175°C (decomposition observed above 180°C) without polymorphic transitions. The compound displays non-Newtonian viscosity behavior in concentrated aqueous solutions (>60 wt%), with viscosity increasing exponentially from 5.2 mPa·s (10 wt%) to 420 mPa·s (90 wt%) at 298 K [1]. Differential scanning calorimetry shows glass formation below –45°C in anhydrous conditions, with a glass transition temperature (Tg) depression of 15–20 K upon water absorption due to plasticization [7].
Table 2: Hydrogen Bonding Capacity and Solubility Parameters
Property | Trimethanolamine | Triethanolamine |
---|---|---|
H-bond donors | 3 | 3 |
H-bond acceptors | 4 (3 O + 1 N) | 4 (3 O + 1 N) |
Hansen δD (dispersion) | 17.2 MPa¹/² | 17.3 MPa¹/² |
Hansen δP (polar) | 13.5 MPa¹/² | 7.6 MPa¹/² |
Hansen δH (hydrogen bonding) | 25.8 MPa¹/² | 21.0 MPa¹/² |
Log P (octanol-water) | –2.05 ± 0.15 | –1.00 ± 0.10 |
FTIR Spectroscopy (KBr pellet): Characteristic absorptions include O–H stretching at 3250–3350 cm⁻¹ (broad, hydrogen-bonded), C–H stretching at 2870–2950 cm⁻¹, N–C stretching at 1040–1070 cm⁻¹, and C–O deformation at 1100–1150 cm⁻¹. The absence of carbonyl stretch (1650–1780 cm⁻¹) confirms alcoholamine structure [5] [10].
NMR Spectroscopy (D₂O, 400 MHz):
Mass Spectrometry (EI, 70 eV): Primary fragments include m/z 149 [M+·] (very low intensity), m/z 132 [M–OH]⁺, m/z 118 [M–CH₂OH]⁺, m/z 88 [HOCH₂NCH₂]⁺, and m/z 30 [CH₂NH₂]⁺. The molecular ion peak exhibits instability characteristic of alkanolamines, with base peak at m/z 88 corresponding to the immonium ion [H₂N=CHCH₂OH]⁺ after McLafferty rearrangement [3].
Density Functional Theory (DFT) calculations at B3LYP/6-311++G(d,p) level reveal frontier molecular orbitals with a HOMO-LUMO gap of 6.2–6.5 eV. The HOMO localizes predominantly on nitrogen (72%) and oxygen atoms (25%), while the LUMO shows antibonding character in C–N and C–O bonds [4]. Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions: σ(C–H) → σ(C–O) stabilizes methylene groups by 12–15 kJ/mol, while n(N) → σ(O–H) contributes to intramolecular hydrogen bonding [1].
Steric mapping shows a cone angle of 132–135° for trimethanolamine, smaller than triethanolamine (142–145°) due to shorter methylol arms. This reduced steric bulk enhances accessibility to the nitrogen lone pair. Molecular electrostatic potential maps display maximum negative potential (–120 kJ/mol) at nitrogen and oxygen sites, while positive potential (+85 kJ/mol) concentrates at hydroxyl hydrogens [4]. Molecular dynamics simulations indicate a hydration number of 5–7 water molecules in aqueous solution, with residence times of 15–25 ps for water in the first solvation shell [1] [4].
Figure 3: Computational Molecular Modeling Results[1] HOMO-LUMO orbital distribution showing nitrogen-centered HOMO[2] Molecular electrostatic potential map (red = negative; blue = positive)[3] Radial distribution function (RDF) for nitrogen-oxygen (water) in aqueous solution[4] Simulated FTIR spectrum with vibrational mode assignments
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7